

Spectroscopic Profile of Epitulipinolide Diepoxide: A Technical Guide

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Compound of Interest

Compound Name: *Epitulipinolide diepoxide*

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This technical guide provides an in-depth overview of the spectroscopic data for **Epitulipinolide diepoxide**, a sesquiterpene lactone with noted biological activities. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, comprehensive experimental protocols for acquiring such data are described, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data

The structural elucidation of **Epitulipinolide diepoxide** has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and ESI-MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: $^1\text{H-NMR}$ Spectroscopic Data for **Epitulipinolide Diepoxide** (500 MHz, CDCl_3)

Proton (H)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-14	1.38	s	-
H-15	1.45	s	-
OCH ₃	2.09	s	-
H-5	3.08	t	8.5
H-6	4.48	t	8.5
H-8	5.70	m	-
H-13a	5.72	d	3.0
H-13b	6.41	d	3.5

Data sourced from: Antioxidant and Anticancer Constituents from the Leaves of *Liriodendron tulipifera*[1]

Table 2: ¹³C-NMR Spectroscopic Data for **Epitulipinolide Diepoxide**

Carbon (C)	Chemical Shift (δ , ppm)
Data not available in the searched resources.	

Mass Spectrometry (MS) Data

Table 3: ESI-MS Data for **Epitulipinolide Diepoxide**

Ion	m/z
[M] ⁺	322

Data sourced from: Antioxidant and Anticancer Constituents from the Leaves of *Liriodendron tulipifera*[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **Epitulipinolide diepoxide** is dissolved in deuterated chloroform (CDCl_3) to a concentration suitable for NMR analysis.

Instrumentation: ^1H -NMR and ^{13}C -NMR spectra are recorded on a 500 MHz NMR spectrometer.

^1H -NMR Spectroscopy:

- The spectrometer is tuned and shimmed for the specific sample.
- A standard one-dimensional proton experiment is performed.
- Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^{13}C -NMR Spectroscopy:

- A standard proton-decoupled ^{13}C experiment is performed.
- Acquisition parameters are optimized for a spectral width of approximately 0-220 ppm.
- A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- The FID is processed similarly to the ^1H -NMR data, with chemical shifts referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range with the same solvent.

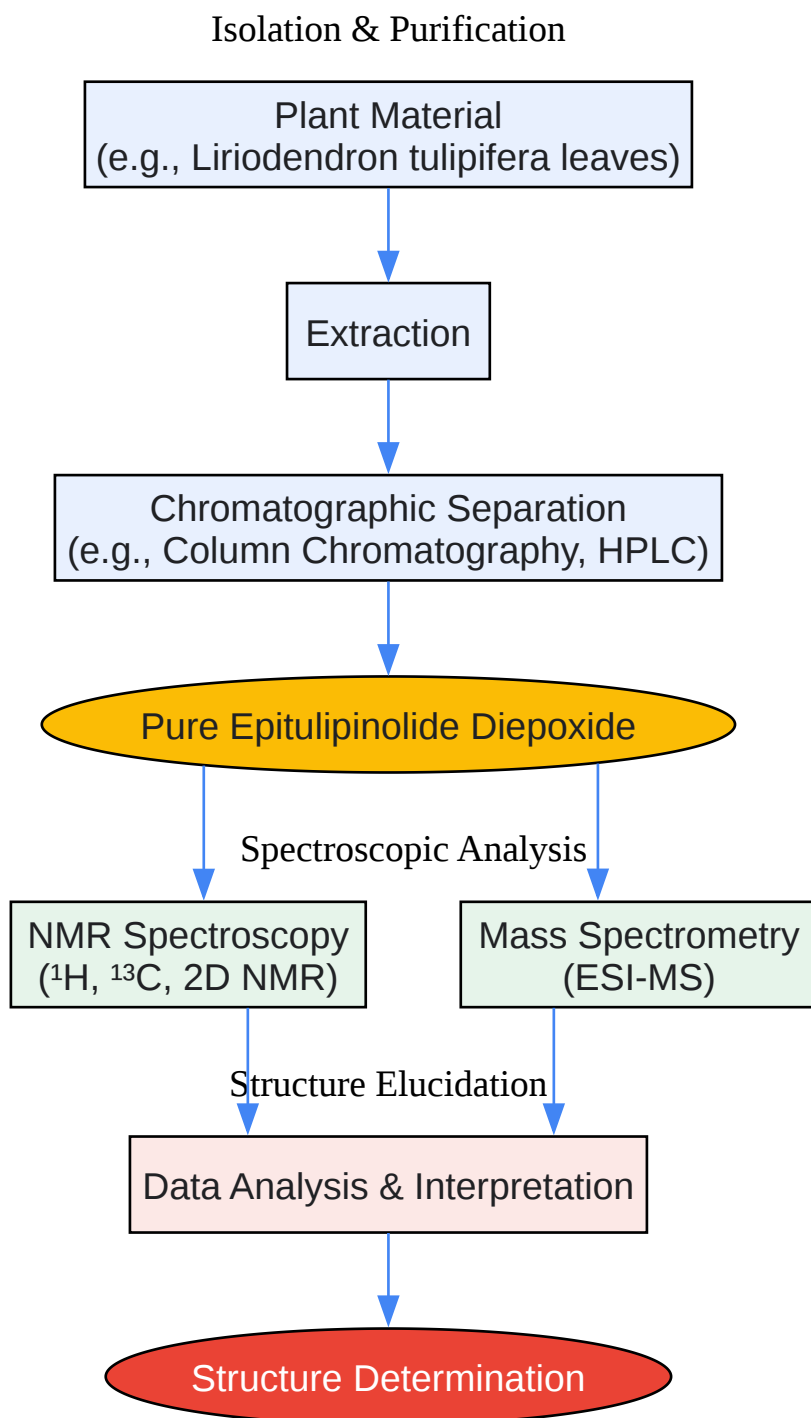
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

Analysis:

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
- The instrument is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts.
- Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum signal intensity and stability.
- The mass spectrum is acquired over a relevant m/z range.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Epitulipinolide diepoxide**.



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Caption: Workflow for the isolation and structural elucidation of **Epitulipinolide diepoxide**.

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References

- 1. vanderbilt.edu [vanderbilt.edu]
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